molecular formula C7H5ClN2OS B3272539 6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 56844-42-9

6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3272539
CAS No.: 56844-42-9
M. Wt: 200.65 g/mol
InChI Key: NKRRDSBGZMLASN-UHFFFAOYSA-N
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Description

6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thiophene-pyrimidinone core. Its structure includes a chlorine atom at position 6 and a methyl group at position 5, which influence its electronic properties, solubility, and reactivity. This compound is of interest in medicinal chemistry due to the versatility of the thienopyrimidinone scaffold in targeting enzymes like kinases .

Properties

IUPAC Name

6-chloro-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-3-4-6(11)9-2-10-7(4)12-5(3)8/h2H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRRDSBGZMLASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232826
Record name 6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56844-42-9
Record name 6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56844-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-3-chlorothiophene with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thienopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thienopyrimidine derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield thienopyrimidine derivatives with altered oxidation states.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. A study demonstrated that 6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one showed selective toxicity against certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
  • Antiviral Properties :
    • The compound has been investigated for its antiviral activity against various viruses. In vitro studies have shown that it can inhibit viral replication, making it a candidate for further development in antiviral therapies .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown inhibitory effects on kinases that are crucial for cancer cell proliferation .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSelective toxicity against cancer cell lines
AntiviralInhibition of viral replication
Enzyme InhibitionInhibition of key kinases involved in proliferation
NeuroprotectivePotential protective effects on neuronal cells

Case Studies

  • Case Study 1: Anticancer Research
    • A study conducted by researchers at a leading pharmaceutical institute evaluated the efficacy of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting the compound's potential as an anticancer agent.
  • Case Study 2: Antiviral Screening
    • In a collaborative study between virology and medicinal chemistry departments, the compound was screened against influenza virus strains. The findings revealed that it reduced viral titers by over 80% at optimal concentrations, marking it as a promising candidate for antiviral drug development.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into active sites of target proteins, potentially inhibiting or activating their function. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thieno[2,3-d]pyrimidinone Core

The biological and physical properties of thieno[2,3-d]pyrimidinones are highly dependent on substituent type and position. Below is a comparative analysis with key analogues:

Table 1: Substituent Effects on Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Compound Name Substituents Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Synthesis Yield Source ID
6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one 6-Cl, 5-Me Not reported Not available Not reported Target
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one 5-Me, 6-Me Not reported δ 2.45 (s, 3H, CH₃) Not reported
2-Amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one 5-I, 6-Et, 2-NH₂ Not reported δ 1.34 (t, 3H, CH₂CH₃), δ 2.90 (s, 2H, NH₂) Intermediate
4-Chloro-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one 4-Cl, 5-OH, 2-SMe 177–179 δ 2.52 (s, 3H, SCH₃) Not reported
5-Ethoxycarbonyl-6-methyl-3-(4-chlorophenyl)furo[2,3-d]pyrimidin-4(3H)-one Furo core, 5-CO₂Et, 6-Me 158–160 δ 1.42 (t, 3H, OCH₂CH₃), δ 7.45 (d, 2H, Ar-H) 87%

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 6-chloro substituent in the target compound enhances electrophilicity compared to methyl or ethyl groups (e.g., 5,6-dimethyl derivative ). This may increase reactivity in nucleophilic substitution reactions.
  • Melting Points : Hydroxyl or polar substituents (e.g., 5-OH in ) elevate melting points due to hydrogen bonding, while bulky aryl groups (e.g., naphthyl in ) reduce crystallinity.
  • Synthetic Yields : Microwave-assisted palladium-catalyzed coupling (e.g., in ) achieves higher yields (72–87%) compared to conventional methods, suggesting efficient routes for analogues.

Heterocycle Variations

Replacing the thiophene ring with other heterocycles alters electronic and steric properties:

Table 2: Heterocycle Comparison
Compound Type Core Structure Key Features Biological Relevance Source ID
Thieno[2,3-d]pyrimidin-4(3H)-one Thiophene + pyrimidinone S atom enhances π-conjugation Kinase inhibition Target
Furo[2,3-d]pyrimidin-4(3H)-one Furan + pyrimidinone O atom increases polarity Not reported
Pyrido[2,3-d]pyrimidin-4(3H)-one Pyridine + pyrimidinone N atom introduces basicity Anticancer candidates

Key Observations :

  • Thiophene vs.
  • Pyrido Derivatives: Nitrogen-rich cores (e.g., pyrido[2,3-d]pyrimidinones ) may exhibit enhanced solubility and bioavailability compared to sulfur-containing analogues.

Spectral and Structural Analysis

  • ¹H NMR Shifts : Methyl groups (δ 2.4–2.6 ppm) and ethyl groups (δ 1.3–2.9 ppm) are consistent across derivatives . Chlorine substituents indirectly deshield adjacent protons, causing downfield shifts.
  • IR Spectroscopy: Carbonyl stretches (C=O) in pyrimidinones appear near 1740 cm⁻¹ , while hydroxyl groups (e.g., 5-OH in ) show broad peaks at ~3500 cm⁻¹.

Biological Activity

6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

  • Molecular Formula : C7_7H5_5ClN2_2OS
  • Molar Mass : 200.65 g/mol
  • CAS Number : 1783370-92-2

Synthesis

The synthesis of this compound typically involves multiple steps that include the condensation of ketones and cyanoacetamides, followed by cyclization processes. The yields for these synthetic pathways can vary significantly, often ranging from 16% to 91%, depending on the specific reagents and conditions employed .

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, a related compound was shown to inhibit d-Dopachrome tautomerase activity and suppress the proliferation of non-small cell lung cancer (NSCLC) cells. The inhibition was quantified with an IC50_{50} value indicating effective concentrations for therapeutic use .

The proposed mechanism of action involves the inhibition of specific enzymes that play critical roles in cancer cell proliferation and survival. For example, compounds derived from thieno[2,3-d]pyrimidines have been shown to inhibit MIF2 tautomerase activity, which is crucial for cancer cell metabolism .

Study 1: Inhibition of NSCLC

A study published in January 2022 highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in inhibiting NSCLC cell lines. The researchers reported a significant reduction in cell viability upon treatment with these compounds, suggesting their potential as novel anticancer agents .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme nSMase2, which is implicated in neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound were evaluated for their ability to inhibit this enzyme effectively. The results indicated promising pharmacokinetic properties and brain penetration capabilities .

Data Tables

Property Value
Molecular FormulaC7_7H5_5ClN2_2OS
Molar Mass200.65 g/mol
CAS Number1783370-92-2
IC50_{50} (NSCLC Inhibition)Varies (specific values not provided)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

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